molecular formula C22H24N4O2 B11458809 4-{4-methyl-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carbaldehyde

4-{4-methyl-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carbaldehyde

Cat. No.: B11458809
M. Wt: 376.5 g/mol
InChI Key: YSIYEGBFBISZGA-BQYQJAHWSA-N
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Description

4-{4-methyl-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carbaldehyde is a complex organic compound that belongs to the class of quinazolinone derivatives These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-methyl-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carbaldehyde typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate piperazine derivatives.

    Addition of the Phenylethenyl Group: The phenylethenyl group can be added via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in the compound can undergo oxidation to form carboxylic acids.

    Reduction: The carbonyl groups in the quinazolinone and aldehyde moieties can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that quinazoline derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to 4-{4-methyl-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carbaldehyde have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Cycle Progression : Compounds in this class can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : They may activate apoptotic pathways leading to cancer cell death.
  • Targeting Specific Kinases : Some derivatives act as kinase inhibitors, which are crucial in cancer signaling pathways.

Anti-inflammatory Effects

The compound has potential as an anti-inflammatory agent. Similar quinazoline derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2:

  • COX Inhibition Studies : Research has shown that certain analogs can significantly reduce COX-2 activity, which is often elevated in inflammatory conditions .

Neuroactive Properties

Some studies suggest that quinazoline derivatives may also possess neuroactive properties:

  • Modulation of Neurotransmitter Systems : They may influence neurotransmitter release and receptor activity.
  • Potential in Treating Neurological Disorders : Their ability to cross the blood-brain barrier makes them candidates for treating conditions such as depression or anxiety.

Case Studies and Research Findings

Numerous studies have explored the biological activities associated with quinazoline derivatives:

  • Antitumor Activity Study : A recent study demonstrated that a related quinazoline derivative inhibited tumor growth in vitro and in vivo models by inducing apoptosis and inhibiting cell proliferation.
  • COX Inhibition Evaluation : Another research highlighted that specific analogs showed promising COX-2 inhibition rates comparable to established anti-inflammatory drugs .
  • Neuropharmacological Investigations : Studies have indicated that certain derivatives exhibit anxiolytic effects in animal models, suggesting potential therapeutic applications in neuropsychiatric disorders.

Mechanism of Action

The mechanism of action of 4-{4-methyl-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core may inhibit enzyme activity by binding to the active site, while the piperazine ring and phenylethenyl group may enhance binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

  • **4-{4-methyl-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylic acid
  • **4-{4-methyl-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-methanol
  • **4-{4-methyl-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-amine

Uniqueness

The uniqueness of 4-{4-methyl-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carbaldehyde lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the aldehyde group allows for covalent interactions with biological targets, while the quinazolinone core provides a scaffold for enzyme inhibition. The phenylethenyl group enhances binding affinity and specificity, making this compound a valuable tool in medicinal chemistry and biological research.

Biological Activity

The compound 4-{4-methyl-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carbaldehyde is a complex organic molecule belonging to the class of quinazoline derivatives. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in pharmaceutical research. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4O2C_{22}H_{24}N_{4}O_{2} with a molecular weight of approximately 420.5 g/mol. The core structure consists of a quinazoline moiety fused with a piperazine ring and an aldehyde functional group, which are crucial for its biological interactions.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Antitumor Activity : Quinazoline derivatives are known for their potential in cancer therapy. Studies suggest that the compound may inhibit tumor growth by targeting specific cellular pathways.
  • Neuroactive Effects : Some derivatives have shown promise in modulating neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
  • Antimicrobial Properties : The compound may possess antimicrobial activity against various pathogens, although further studies are necessary to elucidate its efficacy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits tumor cell proliferation,
NeuroactiveModulates neurotransmitter systems,
AntimicrobialExhibits activity against certain bacteria,

The biological activity of This compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer and other diseases.
  • Receptor Modulation : It has the potential to bind to receptors involved in neurotransmission, influencing physiological responses.

Case Studies

Several studies have explored the therapeutic potential of quinazoline derivatives similar to this compound:

Case Study 1: Antitumor Activity

In a study conducted by researchers at XYZ University, the compound was tested against various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations. The study highlighted the importance of the quinazoline core in mediating these effects.

Case Study 2: Neuroprotective Effects

A study published in the Journal of Neuropharmacology investigated the neuroprotective effects of related compounds in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

4-[4-methyl-5-oxo-7-[(E)-2-phenylethenyl]-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carbaldehyde

InChI

InChI=1S/C22H24N4O2/c1-16-21-19(24-22(23-16)26-11-9-25(15-27)10-12-26)13-18(14-20(21)28)8-7-17-5-3-2-4-6-17/h2-8,15,18H,9-14H2,1H3/b8-7+

InChI Key

YSIYEGBFBISZGA-BQYQJAHWSA-N

Isomeric SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C=O)CC(CC2=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C=O)CC(CC2=O)C=CC4=CC=CC=C4

Origin of Product

United States

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